N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-16-9-7-15(8-10-16)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAJEGNQNZQQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as cyanogen bromide, to form the imidazo[2,1-c][1,2,4]triazine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted imidazo[2,1-c][1,2,4]triazine derivatives .
Scientific Research Applications
N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
The compound 8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS: 946361-65-5) shares an identical core structure but differs in substituents:
- 8-position : Ethoxyphenyl (vs. methoxyphenyl in the target compound).
- N-benzyl group : 4-Methylbenzyl (vs. unsubstituted benzyl).
Key Comparisons :
- Molecular Weight : The ethoxy analog has a molecular weight of 405.4 (C₂₂H₂₃N₅O₃), while the target compound (C₂₂H₂₁N₅O₃) would theoretically have a slightly lower molecular weight (~391–393 g/mol) due to the smaller ethoxy-to-methoxy substitution.
- Synthetic Flexibility : Both compounds likely follow similar synthetic routes, involving condensation of substituted phenyl groups and carboxamide formation .
Core Structure Comparison: Imidazo-Triazine vs. Imidazo-Tetrazine
Temozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide) differs in its fused tetrazine ring system (vs. triazine in the target compound).
- Electron Deficiency : Tetrazines are more electron-deficient than triazines, influencing reactivity and stability. Temozolomide’s tetrazine ring undergoes hydrolysis under physiological conditions to release methylating agents, a mechanism critical for its anticancer activity .
Functional Group Analysis vs. 1,2,4-Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole ring instead of triazine.
- Hydrogen Bonding : The carboxamide group in the target compound provides hydrogen-bonding capacity akin to the thione group in triazoles.
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to bulkier ethoxy or halogenated analogs .
- Synthetic Challenges : The imidazo-triazine core requires precise control during cyclization to avoid byproducts observed in temozolomide synthesis (e.g., 4-diazo-4H-imidazole-5-carboxamide) .
- Spectroscopic Differentiation : IR spectra of carboxamide derivatives (e.g., νC=O at ~1660–1680 cm⁻¹) distinguish them from triazole-thiones (νC=S at ~1240–1255 cm⁻¹) .
Biological Activity
N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound involves several steps starting from appropriate precursors. The synthetic route typically includes the formation of the triazine ring followed by the introduction of the benzyl and methoxyphenyl groups.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar imidazo[2,1-c][1,2,4]triazine structure exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed promising activity with IC50 values ranging from 25 to 83 µM across different cell lines. Notably:
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : Similar compounds have been shown to induce DNA damage in cancer cells by interfering with the replication process.
- Induction of Apoptosis : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies indicate that it possesses:
- Broad-Spectrum Activity : Effective against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Demonstrated MIC values comparable to standard antibiotics used in clinical settings.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Efficacy : A study involving a series of imidazo[2,1-c][1,2,4]triazine derivatives showed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines .
- Antimicrobial Testing : A comparative study revealed that derivatives with methoxy substitutions exhibited higher antibacterial activity than their unsubstituted counterparts .
Data Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | 42 | DNA synthesis inhibition |
| Anticancer | MCF-7 | 25 | Apoptosis induction |
| Anticancer | HeLa | 97 | DNA damage |
| Antimicrobial | Various Bacteria | Varies | Cell wall synthesis inhibition |
Q & A
Q. How can discrepancies in reported enzymatic inhibition mechanisms be addressed?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- X-ray Crystallography : Resolve co-crystal structures of the compound bound to the target enzyme (e.g., DHFR or topoisomerase II) to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
